Scalable Two-Step Synthesis
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is synthesized from its ketone precursor via sodium borohydride reduction in methanol, achieving a reported yield of 74% under mild conditions (0-20°C, 2 hours) . In contrast, the alternative KMnO4 oxidation route for the same core scaffold offers a different synthetic entry but lacks reported yield data for direct comparison . This high yield and mild procedure enhance the compound's value as a scalable intermediate for medicinal chemistry programs, reducing the cost and time associated with multi-step syntheses of more complex derivatives.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | No comparator yield reported for alternative KMnO4 oxidation route |
| Quantified Difference | N/A |
| Conditions | NaBH4, MeOH, 0-20°C, 2 h |
Why This Matters
A robust, high-yielding synthesis is critical for ensuring a reliable and cost-effective supply of the compound for large-scale research or early development activities.
